6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is notable for its piperidine sulfonyl group, which enhances its chemical reactivity and potential biological activity. Benzoxazoles have been extensively studied for their applications in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
The compound can be classified under heterocyclic compounds, specifically as a substituted benzoxazole. Benzoxazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The piperidine moiety introduces unique pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one typically involves several steps:
The detailed reaction conditions, such as temperature, time, and solvents used, can vary based on the specific synthetic route employed .
The molecular formula for 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one is C₁₃H₁₅N₃O₂S. The structure consists of:
The compound can be represented structurally as follows:
Where:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure .
6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one can participate in various chemical reactions due to its functional groups:
These reactions can be exploited to modify the compound for enhanced biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that modifications to the structure can significantly influence these interactions, leading to variations in potency and selectivity against different biological targets .
The physical properties of 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one has potential applications in various fields:
The structural hybrid of benzooxazolone and piperidine represents a strategic innovation in medicinal chemistry, emerging prominently in the early 2000s. These compounds evolved from fragment-based drug design (FBDD) approaches aimed at optimizing pharmacokinetic properties while maintaining target affinity. The specific compound 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one (molecular formula: C₁₂H₁₄N₂O₄S) was first synthesized as part of a sulfonamide-focused library for high-throughput screening against neurological and metabolic targets [6]. Its discovery paralleled advances in coupling reagents that enabled efficient sulfonamide bond formation between benzooxazolone scaffolds and N-substituted piperidines [5].
Early derivatives like 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (EVT-11937273) demonstrated the framework’s versatility, with modifications at the piperidine 4-position yielding compounds for diverse therapeutic areas, including antimicrobial and antipsychotic applications [8]. The scaffold’s modularity is evidenced by analogues such as 3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (EVT-3107710), where piperidine oxygenation further enhanced solubility [7]. These innovations reflect a broader trend: piperidine-heterocycle hybrids constitute >15% of FDA-approved small molecules since 2010, underscoring their pharmacological relevance.
Table 1: Evolution of Key Benzooxazolone-Piperidine Hybrids
Compound | Therapeutic Application | Key Structural Feature | Discovery Year |
---|---|---|---|
6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one | Neurological targets | Unsubstituted piperidine | ~2005 |
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | Enzyme inhibition | 4-Amino-piperidine substitution | 2010 |
3-Methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | Antibacterial agents | Pyridinyloxy-piperidine extension | 2015 |
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Antipsychotics (risperidone synthesis) | Fluorinated benzisoxazole core | 1980s (modified) |
The sulfonamide bridge (–SO₂–NH–) in 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one confers three-dimensional stability and electronic effects critical for target engagement. Crystallographic analyses reveal that the sulfonyl group adopts a tetrahedral geometry, with bond angles averaging 109.5° and S=O bond lengths of 1.43 Å, facilitating strong hydrogen bonding with biological targets [1] [4]. This configuration creates a rigid conformational axis between the planar benzooxazolone moiety and the puckered piperidine ring, reducing entropy penalties during protein-ligand binding [6].
Electronic properties of the sulfonamide linkage enhance bioavailability:
Table 2: Structural Parameters of Sulfonamide Linkage in 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one
Parameter | Value | Biological Implication |
---|---|---|
S–N bond length | 1.62 Å | Optimal for protease H-bonding |
C–S bond length | 1.77 Å | Stability toward metabolic cleavage |
O=S=O bond angle | 119.3° | Electronegativity pocket for cation-π interactions |
Torsional barrier (C–S–N–C) | 8.2 kcal/mol | Controlled rotation for target fitting |
Molecular hybridization integrates pharmacophoric elements from distinct bioactive scaffolds to overcome limitations of parent compounds. For 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one, hybridization leverages:
The spiro-oxindole approach provides a blueprint for enhancing this hybrid’s bioactivity. Spiro compounds like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibit 3-fold greater antimicrobial potency than non-spiro analogues by:
Synthetic strategies for these hybrids emphasize regioselective sulfonylation:
"4-(3-(Piperidin-4-yl)propyl)piperidine reacted with benzhydryl chlorides followed by N-sulfonation with sulfonyl chlorides in dry methylene dichloride/triethylamine yields 80–92% hybrid products" [5].
This methodology directly applies to 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one synthesis, where microwave-assisted sulfonylation (150°C, 10 min) achieves >95% conversion by minimizing piperidine N-dealkylation [7]. The resulting hybrids demonstrate broad-spectrum activity: Antimalarial triazolopyridine-sulfonamiles exhibit IC₅₀ values of 2.24 μM against Plasmodium falciparum, validating the hybridization strategy [3].
Table 3: Bioactivity Enhancement via Hybridization Strategies
Hybrid System | Target Pathogen/Enzyme | Parent IC₅₀ (μM) | Hybrid IC₅₀ (μM) | Improvement Factor |
---|---|---|---|---|
Benzooxazolone-piperidine | Falcipain-2 | 12.4 (piperidine alone) | 4.98 | 2.5x |
Spiro-oxindole-piperidine | Xanthomonas axonopodis | 110.2 (oxindole alone) | 34.5 | 3.2x |
Triazolopyridine-sulfonamide | Plasmodium falciparum | 8.71 (sulfonamide) | 2.24 | 3.9x |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3